Clopidogrel Metabolite II
Description
Properties
CAS No. |
1287430-40-3 |
|---|---|
Molecular Formula |
C25H26ClNO6S |
Molecular Weight |
504.01 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Molecular Identity and Isomerism of Clopidogrel Active Thiol Metabolite
Elucidation of the Active Thiol Metabolite Structure
The active metabolite of clopidogrel (B1663587) is a chemically labile thiol compound that is formed through a two-step metabolic process in the liver. nih.govcncb.ac.cn The initial prodrug, clopidogrel, is first oxidized to an intermediate compound, 2-oxo-clopidogrel. nih.govcncb.ac.cn This intermediate is then further metabolized to the active thiol metabolite. nih.govcncb.ac.cn
Due to the high reactivity and instability of the thiol group, direct structural analysis of the active metabolite has proven challenging. nih.govnih.gov To overcome this, researchers have utilized a stabilization strategy involving derivatization with agents like acrylonitrile (B1666552) or 3'-methoxyacetophenone, allowing for detailed structural studies. nih.govresearchgate.net
Through a combination of advanced analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the primary chemical structure of the active metabolite has been identified as 2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-sulfanyl-3-piperidinylidene]acetic acid. nih.govresearchgate.net This structure possesses multiple sites for stereoisomerism, leading to a family of eight possible stereoisomers. nih.govwikipedia.org
| Analytical Technique | Purpose in Structural Elucidation |
| Mass Spectrometry (MS) | Determined the primary chemical structure and confirmed the presence of a family of eight stereoisomers. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Provided detailed information on the connectivity and spatial arrangement of atoms within the molecule. nih.gov |
| Chiral Supercritical Fluid Chromatography | Used to separate and resolve the different stereoisomers of the metabolite. nih.gov |
| Liquid Chromatography | Employed to purify the metabolite for further analysis. nih.gov |
Stereochemical Considerations and Isomeric Forms
The biological activity of the clopidogrel metabolite is highly dependent on its specific stereochemistry. nih.gov The molecule has three main stereochemically relevant sites: a stereocenter at the C7 carbon, a double bond at the C3-C16 position, and another stereocenter at the C4 carbon, which is attached to the thiol group. wikipedia.orgnih.gov These sites give rise to a total of eight potential stereoisomers. wikipedia.org
Identification of Active Stereoisomers (e.g., Clopi-H4)
Extensive research has demonstrated that only one of the eight possible stereoisomers is predominantly responsible for the antiplatelet activity of clopidogrel. nih.gov This active isomer is designated as H4. researchgate.netpharmgkb.org In vitro studies have confirmed that the H4 isomer is the only pharmacologically active isomer of clinical significance. researchgate.netpharmgkb.org
The specific stereoconfiguration of the active H4 isomer has been determined to be the (S) configuration at the C7 carbon and a (Z) configuration at the C3-C16 double bond. nih.govresearchgate.net While the absolute configuration at the C4 stereocenter is difficult to determine directly due to the reactivity of the thiol group, studies on related compounds suggest that the (R)-configuration at C4 is critical for its activity. wikipedia.org
Distinction from Inactive or Less Active Isomers (e.g., H1, H2, H3)
The other stereoisomers, designated as H1, H2, and H3, are either inactive or significantly less active than the H4 isomer. researchgate.netnih.gov In vitro binding assays have shown that the H1 and H3 isomers are inactive. researchgate.netresearchgate.net The H2 isomer has been found to exhibit approximately half the biological activity of the H4 isomer in vitro. researchgate.netnih.gov
In vivo, only the H3 and H4 isomers are typically detected in quantifiable amounts in plasma samples from individuals treated with clopidogrel. researchgate.netnih.gov Given the inactivity of H3 and the significantly higher potency of H4, the H4 isomer is considered the only clinically relevant active circulating form of the clopidogrel metabolite. researchgate.netnih.gov
The isomers are differentiated by their stereochemistry at the C3-C16 double bond and the C4 carbon. The H1 and H2 isomers possess a trans configuration at the exocyclic double bond, whereas the H3 and H4 isomers have a cis configuration. mdpi.com The configuration of the thiol group at the C4 carbon is also a critical determinant of activity. mdpi.com
| Isomer | Relative In Vitro Activity | In Vivo Detection |
| H1 | Inactive researchgate.netresearchgate.net | Not typically quantifiable researchgate.netnih.gov |
| H2 | ~50% of H4 activity researchgate.netnih.gov | Not typically quantifiable researchgate.netnih.gov |
| H3 | Inactive researchgate.netresearchgate.net | Quantifiable researchgate.netnih.gov |
| H4 | Active researchgate.netpharmgkb.org | Quantifiable researchgate.netnih.gov |
Biochemical Pathways of Clopidogrel Active Thiol Metabolite Formation
Overview of Clopidogrel (B1663587) Bioactivation: A Two-Step Oxidative Process
Clopidogrel, a thienopyridine derivative, requires metabolic activation to exert its therapeutic effect of inhibiting platelet aggregation. nih.gov This activation is achieved through a two-step oxidative process catalyzed by cytochrome P450 (CYP) enzymes in the liver. pharmgkb.orgahajournals.org In the initial step, clopidogrel is oxidized to an intermediate metabolite, 2-oxo-clopidogrel. researchgate.netnih.gov This intermediate is then further metabolized in a second oxidative step to form the active thiol metabolite. ahajournals.orgresearchgate.net This active metabolite contains a reactive thiol group that irreversibly binds to the P2Y12 receptor on platelets, thereby blocking adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation. nih.govpharmgkb.org It is important to note that a significant portion, approximately 85%, of an oral dose of clopidogrel is hydrolyzed by esterases into an inactive carboxylic acid derivative, meaning only about 15% is available for the bioactivation pathway. researchgate.netfda.gov
First Oxidative Step: Clopidogrel to 2-Oxo-Clopidogrel Intermediate
The initial and rate-limiting step in the bioactivation of clopidogrel is its conversion to the intermediate metabolite, 2-oxo-clopidogrel. researchgate.netnih.gov This reaction involves the monooxygenation of the thiophene (B33073) ring of the clopidogrel molecule. nih.govacs.org
Enzymatic Catalysis by Cytochrome P450 Isoforms
The transformation of clopidogrel to 2-oxo-clopidogrel is catalyzed by several isoforms of the cytochrome P450 enzyme system. nih.govpharmgkb.org While multiple CYPs are implicated, their relative contributions can vary. In vitro studies using human liver microsomes and cDNA-expressed P450 isoforms have been instrumental in identifying the key enzymes involved in this first oxidative step. nih.govnih.gov
CYP1A2 is one of the primary enzymes involved in the initial oxidation of clopidogrel. researchgate.netnih.gov Studies have shown that CYP1A2 contributes significantly to the formation of 2-oxo-clopidogrel. nih.govresearchgate.net The contribution of CYP1A2 to this first metabolic step has been estimated to be approximately 35.8%. nih.govresearchgate.net Interestingly, the activity of CYP1A2 can be influenced by external factors such as smoking, which may have implications for clopidogrel's efficacy. ahajournals.org
CYP2B6 also plays a crucial role in the conversion of clopidogrel to its 2-oxo intermediate. researchgate.netnih.gov Research indicates that CYP2B6 is responsible for a portion of this initial oxidative reaction, with its contribution estimated at 19.4%. nih.govresearchgate.net Furthermore, both clopidogrel and its intermediate metabolite have been shown to be mechanism-based inhibitors of CYP2B6. nih.govresearchgate.net
CYP2C19 is a major contributor to the first oxidative step of clopidogrel bioactivation. researchgate.netnih.gov Its role is substantial, with estimates suggesting it is responsible for approximately 44.9% of the formation of 2-oxo-clopidogrel. nih.govresearchgate.net The significant involvement of CYP2C19 is highlighted by the impact of its genetic polymorphisms on clopidogrel's effectiveness. medlineplus.govnih.govinabj.org Individuals with certain genetic variants of CYP2C19 may have reduced enzyme activity, leading to decreased formation of the active metabolite and a diminished antiplatelet response. medlineplus.govnih.gov
| Enzyme | Estimated Contribution to 2-Oxo-Clopidogrel Formation | Key Research Findings |
| CYP1A2 | 35.8% nih.govresearchgate.net | A primary enzyme in the first oxidative step. researchgate.net Its activity can be influenced by factors like smoking. ahajournals.org |
| CYP2B6 | 19.4% nih.govresearchgate.net | A significant contributor to the initial oxidation. researchgate.net Clopidogrel acts as a mechanism-based inhibitor of this enzyme. nih.govresearchgate.net |
| CYP2C19 | 44.9% nih.govresearchgate.net | The major contributor to the formation of 2-oxo-clopidogrel. researchgate.net Genetic variations in this enzyme significantly impact clopidogrel's efficacy. medlineplus.govnih.gov |
| CYP3A4 | Minor role in the first step | Primarily involved in the second oxidative step and in the formation of inactive metabolites. pharmgkb.orgnih.govresearchgate.net |
Intermediate Metabolite Characteristics: 2-Oxo-Clopidogrel
The initial transformation of clopidogrel involves oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of 2-oxo-clopidogrel. acs.orgnih.gov This intermediate metabolite is a thiolactone and is considered a pivotal stepping stone in the bioactivation pathway. acs.orgnih.gov While 2-oxo-clopidogrel itself does not possess antiplatelet activity, its formation is an essential prerequisite for the subsequent generation of the active thiol metabolite. nih.govnih.gov
Structurally, 2-oxo-clopidogrel is a thiolactone intermediate of clopidogrel. hmdb.ca Its chemical name is α-(2-chlorophenyl)-2,6,7,7a-tetrahydro-2-oxo-thieno[3,2-c]pyridine-5(4H)-acetic acid, methyl ester. caymanchem.com The formation of 2-oxo-clopidogrel from clopidogrel is catalyzed by several CYP isoforms, including CYP1A2, CYP2B6, and CYP2C19. pharmgkb.orgnih.gov Some studies also suggest the involvement of CYP3A4 in this initial oxidative step. researchgate.net The existence of multiple diastereomers of 2-oxo-clopidogrel has been noted, which contributes to the formation of various isomers of the final active metabolite. nih.gov
Second Oxidative Step: 2-Oxo-Clopidogrel to Active Thiol Metabolite
The conversion of the inactive 2-oxo-clopidogrel to the pharmacologically active thiol metabolite represents the second and final oxidative step in clopidogrel's bioactivation. pharmgkb.orgnih.gov This transformation is also catalyzed by hepatic CYP enzymes and involves the opening of the thiolactone ring of 2-oxo-clopidogrel. acs.orgnih.gov This process is understood to proceed through the formation of a reactive sulfenic acid intermediate, which is then reduced to the active thiol. acs.orgmdpi.com The active metabolite has a very reactive thiol group, which is key to its pharmacological action. nih.gov
Enzymatic Catalysis by Cytochrome P450 Isoforms
Several cytochrome P450 isoforms have been identified as key players in the conversion of 2-oxo-clopidogrel to its active thiol metabolite. The relative contributions of these enzymes have been a subject of extensive research, with in vitro studies using human liver microsomes and recombinant CYP enzymes helping to elucidate their specific roles. pharmgkb.orgnih.gov The primary enzymes implicated in this second oxidative step are CYP2B6, CYP2C9, CYP2C19, and CYP3A4/5. pharmgkb.orgnih.govthoracickey.com
In vitro studies have demonstrated that CYP2B6 is capable of catalyzing the conversion of 2-oxo-clopidogrel to the active metabolite. pharmgkb.orgnih.gov Research indicates that CYP2B6 plays a significant role in both oxidative steps of clopidogrel metabolism. ahajournals.org Specifically, it is estimated to contribute to 19.4% of the initial conversion to 2-oxo-clopidogrel and 32.9% of the subsequent transformation to the active thiol metabolite. ahajournals.orgdrugbank.com Clopidogrel has also been identified as a potent mechanism-based inhibitor of CYP2B6. nih.gov
CYP2C9 is another important enzyme involved in the second step of clopidogrel's metabolic activation. nih.gov While its role is confined to this latter stage, its contribution is significant. nih.gov Genetic variations, or polymorphisms, in the CYP2C9 gene can lead to reduced enzyme activity, which in turn has been associated with decreased exposure to the active metabolite of clopidogrel and a diminished pharmacodynamic response. nih.govnih.gov
CYP2C19 is a major contributor to both oxidative steps in the bioactivation of clopidogrel. pharmgkb.orgnih.govnih.gov Its involvement in the conversion of 2-oxo-clopidogrel to the active metabolite is substantial. pharmgkb.orgnih.gov Genetic polymorphisms in the CYP2C19 gene are well-documented and have a significant impact on the formation of the active metabolite. childrensmercy.org Individuals with reduced-function CYP2C19 alleles, known as poor metabolizers, exhibit lower levels of the active metabolite, leading to reduced platelet inhibition. nih.govpharmgkb.org Conversely, individuals with increased-function alleles may have higher concentrations of the active metabolite. probiologists.com
CYP3A4 and CYP3A5 are also key enzymes in the metabolic activation of clopidogrel, particularly in the second oxidative step. pharmgkb.orgnih.govthoracickey.com While some studies suggest a role for CYP3A4 in the initial formation of 2-oxo-clopidogrel, its contribution to the conversion of this intermediate to the active thiol metabolite is considered more significant. pharmgkb.orgresearchgate.net Potent inhibitors of CYP3A4, such as ketoconazole, have been shown to decrease the production of the active metabolite. thoracickey.com Conversely, inducers of CYP3A4 can increase the formation of the active metabolite. thoracickey.com
Table 1: Cytochrome P450 Isoforms Involved in the Second Oxidative Step of Clopidogrel Bioactivation
| Enzyme | Role in Second Oxidative Step | Key Research Findings |
|---|---|---|
| CYP2B6 | Catalyzes the conversion of 2-oxo-clopidogrel to the active thiol metabolite. pharmgkb.orgnih.gov | Contributes to approximately 32.9% of the formation of the active metabolite. ahajournals.orgdrugbank.com |
| CYP2C9 | Participates in the conversion of 2-oxo-clopidogrel to the active thiol metabolite. nih.gov | Genetic variants can impact the formation of the active metabolite and clinical response. nih.govnih.gov |
| CYP2C19 | Plays a substantial role in the conversion of 2-oxo-clopidogrel to the active thiol metabolite. pharmgkb.orgnih.gov | Genetic polymorphisms are a major determinant of active metabolite levels and platelet inhibition. nih.govchildrensmercy.org |
| CYP3A4/5 | Significantly contributes to the conversion of 2-oxo-clopidogrel to the active thiol metabolite. pharmgkb.orgnih.govthoracickey.com | Inhibition or induction of CYP3A4 can alter the concentration of the active metabolite. thoracickey.com |
Role of Sulfenic Acid Intermediates in Thiol Metabolite Generation
The second step of clopidogrel's bioactivation, the conversion of 2-oxo-clopidogrel to the active thiol metabolite, proceeds through a highly reactive and unstable sulfenic acid intermediate. nih.govacs.org This process is a P450-dependent oxidative opening of the thiolactone ring of 2-oxo-clopidogrel. acs.org The formation of this sulfenic acid intermediate is a critical event, as it is the immediate precursor to the pharmacologically active thiol. washington.eduacs.org
Research has provided direct evidence for the formation of these sulfenic acid metabolites during the P450-catalyzed oxidative cleavage of the thioester bond in the thiolactone ring. acs.org These reactive intermediates can be trapped by nucleophiles like dimedone. acs.org It is postulated that the sulfenic acid metabolite results from a nucleophilic attack of water on a highly reactive thiolactone sulfoxide, which is formed by the P450-dependent oxidation of the 2-oxo-clopidogrel. washington.edu The unstable sulfenic acid is then reduced to the stable, active thiol metabolite. nih.govacs.org This reduction can be facilitated by various endogenous reducing agents, such as glutathione (B108866) (GSH). mdpi.comnih.gov
Potential Contributions of Non-P450 Enzymes (e.g., Paraoxonase-1) in Thiolactone Ring Opening
While the primary pathway for the formation of the active thiol metabolite is dependent on CYP enzymes, the potential role of other enzymes, particularly paraoxonase-1 (PON-1), has been investigated. acs.orgnih.gov PON-1 is a calcium-dependent esterase primarily associated with high-density lipoprotein (HDL). nih.govnih.gov It has been proposed that PON-1 could contribute to the conversion of 2-oxo-clopidogrel to a thiol metabolite through hydrolysis of the thiolactone ring. acs.orgnih.gov
However, detailed biochemical studies have revealed that the metabolic pathway mediated by PON-1 is distinct from the CYP-dependent pathway and results in the formation of a different, inactive thiol metabolite isomer. acs.orgnih.govnih.gov The major, active thiol metabolite possesses a cis-exocyclic double bond, which is formed through the P450-dependent oxidative pathway. nih.govacs.org In contrast, the PON-1-mediated hydrolysis of 2-oxo-clopidogrel leads to a minor, inactive endo-thiol isomer, where the double bond has shifted to an endocyclic position within the piperidine (B6355638) ring. acs.orgnih.gov Therefore, while PON-1 does metabolize 2-oxo-clopidogrel, it is not considered a major contributor to the bioactivation of clopidogrel. nih.govscispace.com
Competing Metabolic Pathways to Inactive Metabolites
The bioactivation of clopidogrel is a relatively inefficient process, with the majority of the administered dose being shunted into an inactive metabolic pathway. fda.govmdpi.com
Esterase-Mediated Hydrolysis to Carboxylic Acid Derivative (SR26334)
The predominant metabolic fate of clopidogrel is its rapid hydrolysis by hepatic carboxylesterase 1 (CES1) into an inactive carboxylic acid derivative, known as SR26334. mdpi.comnih.govnih.gov This pathway accounts for approximately 85% of the circulating clopidogrel-related compounds. fda.govmdpi.comsrce.hr The extensive first-pass metabolism of clopidogrel via this esterase-mediated hydrolysis significantly limits the amount of the parent drug available for the CYP-dependent bioactivation pathway. nih.gov The resulting carboxylic acid metabolite, SR26334, has no antiplatelet activity and is the major metabolite of clopidogrel found in plasma and urine. fda.gov
Quantitative Proportions of Active vs. Inactive Pathway Products
Table 1: Metabolic Pathways of Clopidogrel and their Products This table is interactive. Click on the headers to sort.
Table 2: Enzymes Involved in Clopidogrel Metabolism This table is interactive. Click on the headers to sort.
Enzymatic and Pharmacogenomic Factors Influencing Clopidogrel Active Thiol Metabolite Formation
Cytochrome P450 Enzyme Kinetics and Activity in Metabolite Synthesis
The bioactivation of clopidogrel (B1663587) is a two-step oxidative process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. pharmgkb.orgnih.gov The initial step involves the conversion of clopidogrel to an intermediate metabolite, 2-oxo-clopidogrel, which is subsequently oxidized to form the active thiol metabolite. nih.govmdpi.com
In Vitro Enzyme Kinetic Parameters for Active Metabolite Formation
In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes have been instrumental in elucidating the kinetics of clopidogrel metabolism. These studies have identified several CYP enzymes involved in both steps of bioactivation.
For the first step, the formation of 2-oxo-clopidogrel, in vitro enzyme kinetics studies have implicated CYP1A2, CYP2B6, and CYP2C19 as key contributors, with their respective contributions estimated at 35.8%, 19.4%, and 44.9%. nih.govnih.gov The second step, the conversion of 2-oxo-clopidogrel to the active thiol metabolite, involves CYP2B6, CYP2C9, CYP2C19, and CYP3A4, with estimated contributions of 32.9%, 6.79%, 20.6%, and 39.8%, respectively. nih.govnih.gov
Interactive Data Table: In Vitro Contribution of CYP Enzymes to Clopidogrel Metabolism
| Metabolic Step | Enzyme | Contribution (%) |
|---|---|---|
| Clopidogrel to 2-oxo-clopidogrel | CYP1A2 | 35.8 |
| Clopidogrel to 2-oxo-clopidogrel | CYP2B6 | 19.4 |
| Clopidogrel to 2-oxo-clopidogrel | CYP2C19 | 44.9 |
| 2-oxo-clopidogrel to Active Metabolite | CYP2B6 | 32.9 |
| 2-oxo-clopidogrel to Active Metabolite | CYP2C9 | 6.79 |
| 2-oxo-clopidogrel to Active Metabolite | CYP2C19 | 20.6 |
| 2-oxo-clopidogrel to Active Metabolite | CYP3A4 | 39.8 |
Stereoselective Metabolism Kinetics of Clopidogrel and Intermediates
The formation of clopidogrel's active metabolite is a stereoselective process. Following oral administration, two thiol isomers, H3 and H4, are found in plasma in similar concentrations, but only the H4 isomer is pharmacologically active in humans. nih.gov The intermediate, 2-oxo-clopidogrel, exists as two diastereomers that can rapidly epimerize at physiological pH. nih.govresearchgate.net
In vitro studies with human liver microsomes have shown that the intrinsic clearance (CLint) for the formation of the inactive H3 isomer from 2-oxo-clopidogrel is 3.1-fold higher than that for the active H4 isomer, indicating stereoselective metabolism. nih.govresearchgate.net The contributions of CYP2B6, CYP2C19, and CYP3A4 to the formation of the active H4 isomer from 2-oxo-clopidogrel were found to be 18.5%, 26.1%, and 53.5%, respectively. nih.govresearchgate.net The intrinsic clearance ratios of H3 to H4 formation for these enzymes were 2.2 for CYP2B6, 1.0 for CYP2C19, and 1.7 for CYP3A4. nih.govresearchgate.net
Furthermore, the H3 and H4 isomers undergo S-methylation in human liver microsomes, a process inhibited by a thiol S-methyltransferase inhibitor. nih.gov The intrinsic clearance for the S-methylation of the inactive H3 isomer was found to be 98.1-fold higher than that for the active H4 isomer. nih.govresearchgate.net This stereoselective formation of the inactive H3 isomer and its preferential S-methylation may explain the similar plasma concentrations of both isomers observed in vivo. nih.gov
Genetic Polymorphisms in Metabolizing Enzymes and Transporters
Genetic variations in the genes encoding the enzymes responsible for clopidogrel metabolism can significantly impact the formation of the active thiol metabolite, leading to interindividual variability in drug response.
Impact of CYP2C19 Genetic Variants (e.g., *2, *3 Loss-of-Function Alleles) on Active Metabolite Levels
CYP2C19 is a highly polymorphic enzyme, and several of its genetic variants, particularly the loss-of-function (LOF) alleles *2 and *3, have been extensively studied for their impact on clopidogrel metabolism. ahajournals.orgnih.gov Individuals carrying these LOF alleles exhibit reduced CYP2C19 enzyme activity, leading to decreased formation of the active metabolite. ahajournals.orgnih.govnih.gov
Carriers of one or two CYP2C19 LOF alleles have significantly lower plasma concentrations of the active thiol metabolite. ahajournals.orgmdpi.comahajournals.org For instance, one study reported that in heterozygotes (1/2), the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) of the active metabolite were reduced by 32% and with the most significant reduction observed in carriers of either the *2 or *3 allele. ahajournals.orgahajournals.org In a separate study, heterozygotes for the *2 or *3 allele had AUC and Cmax values that were 71% and 67% of wild-type individuals, respectively, while for homozygotes, these values were 57% and 61%, respectively. mdpi.com
The prevalence of these LOF alleles varies among different ethnic populations, with a higher prevalence observed in East Asians compared to Caucasians and individuals of African descent. nih.govahajournals.org The CYP2C19*2 allele is the most common LOF variant in many populations, while the *3 allele is more prevalent in Asians. ahajournals.orgopenaccessjournals.com Other less common LOF alleles, such as *4, *5, *6, *7, and *8, also contribute to reduced enzyme function but have been studied to a lesser extent. mdpi.compharmgkb.org
Interactive Data Table: Impact of CYP2C19 Loss-of-Function Alleles on Active Metabolite Exposure
| Genotype | Number of LOF Alleles | Reduction in Active Metabolite AUC (Compared to Wild-Type) |
|---|---|---|
| Heterozygote (1/2 or 1/3) | 1 | ~30-40% |
| Homozygote (2/2, 2/3, 3/3) | 2 | ~40-50% |
Research on Other CYP Gene Variants (e.g., CYP3A4, CYP2B6, CYP2C9)
While CYP2C19 is a major determinant, other CYP enzymes also participate in clopidogrel's metabolic activation, and genetic variations in these enzymes may also influence the formation of the active metabolite. pharmgkb.orgmdpi.compharmgkb.org
CYP3A4: Although a major contributor to the second metabolic step, research on the impact of CYP3A4 polymorphisms on clopidogrel's active metabolite levels has yielded less consistent results compared to CYP2C19. mdpi.comprobiologists.com Some studies have suggested a potential role, but the clinical significance remains a subject of ongoing investigation. researchgate.netprobiologists.com
CYP2B6: This enzyme is involved in both steps of clopidogrel's bioactivation. pharmgkb.orgnih.gov However, studies examining the association between CYP2B6 genetic variants and clopidogrel response have not found a clear, consistent link to active metabolite levels. nih.gov
CYP2C9: CYP2C9 contributes to the second metabolic step. pharmgkb.orgnih.gov While some studies have investigated the role of CYP2C9 polymorphisms, the findings regarding their influence on active metabolite formation have been inconsistent. mdpi.comprobiologists.com
Genetic Variations in Paraoxonase-1 (PON1) and their Effect on Metabolite Formation
Initial research suggested that paraoxonase-1 (PON1), an esterase, plays a crucial role in the conversion of 2-oxo-clopidogrel to the active thiol metabolite, with the common Q192R polymorphism being a key determinant of this process. nih.gov This study proposed that individuals with the PON1 QQ192 genotype had lower PON1 activity and subsequently lower levels of the active metabolite. nih.gov
However, subsequent and more extensive research has challenged this initial finding. oup.compharmgkb.org Several studies have failed to demonstrate a significant association between PON1 genetic variants, including the Q192R polymorphism, and the plasma concentrations of clopidogrel's active metabolite or its antiplatelet effect. oup.compharmgkb.orgnih.gov These studies have reaffirmed that CYP2C19 activity and its genetic variants are the primary predictors of active metabolite formation. oup.com One study showed that while PON1 can generate a thiol metabolite from clopidogrel, it is a different, nearly 20-fold less abundant, and inactive isomer, not the pharmacologically active H4 isomer. oup.com Therefore, the current consensus is that PON1 does not play a significant role in the formation of clopidogrel's active thiol metabolite. oup.compharmgkb.org
Genetic Variation in Drug Transporters (e.g., ABCB1) Affecting Prodrug Bioavailability
The absorption of orally administered clopidogrel from the intestine is a crucial first step, and it is significantly influenced by the activity of drug transporters, most notably the ATP-binding cassette sub-family B member 1 (ABCB1), also known as P-glycoprotein (P-gp). dovepress.comdovepress.commdpi.com P-gp is an efflux transporter located in the intestinal epithelial cells that actively pumps clopidogrel back into the intestinal lumen, thereby limiting its absorption. dovepress.comdrugbank.com
Genetic variations within the ABCB1 gene can alter the function of P-gp and consequently impact clopidogrel's bioavailability. A well-studied single nucleotide polymorphism (SNP) is the C3435T variant (rs1045642). mdpi.comresearchgate.net Studies have shown that individuals carrying the TT genotype of this polymorphism may have reduced P-gp function, leading to increased intestinal absorption of clopidogrel. researchgate.net Conversely, some research suggests that the C3435T polymorphism can enhance the efflux action of P-glycoprotein, thereby reducing the effective plasma concentration of clopidogrel. researchgate.net
Clinical studies have yielded somewhat conflicting results regarding the impact of the ABCB1 C3435T polymorphism. Some research has associated the 3435T allele with lower plasma concentrations of both clopidogrel and its active metabolite. dovepress.commdpi.com For instance, one study reported that patients with the TT genotype had significantly higher rates of adverse cardiovascular events. mdpi.comoup.com However, other studies and meta-analyses have not found a consistent association between this specific polymorphism and clinical outcomes in patients treated with clopidogrel. mdpi.com Another SNP, C1236T, has also been investigated, with one study suggesting that the homozygous wildtype (CC) genotype was associated with a higher bleeding risk, indicating a potential for increased drug effect. nih.govresearchgate.net
Table 1: Impact of ABCB1 Genotypes on Clopidogrel Response
| Genotype/Allele | Reported Effect on Clopidogrel | Study Findings |
|---|---|---|
| ABCB1 C3435T | ||
| TT Genotype | Higher rate of cardiovascular events. mdpi.comoup.com | Associated with lower plasma levels of clopidogrel and its active metabolite. dovepress.commdpi.com |
| T-allele carriers | Poor response to antiplatelet therapy. semanticscholar.org | Influenced ADP dependent platelet reactivity. semanticscholar.org |
| ABCB1 C1236T | ||
| CC Genotype (homozygous wildtype) | Higher bleeding risk. nih.govresearchgate.net | Associated with a 3.76 times higher bleeding risk than other variants. nih.govresearchgate.net |
Modulation of Enzyme Activity by Other Chemical Compounds
The enzymatic conversion of clopidogrel to its active thiol metabolite is susceptible to modulation by other co-administered chemical compounds, which can either inhibit or induce the activity of the involved CYP450 enzymes.
Enzymatic Inhibition Mechanisms Affecting Active Metabolite Formation (e.g., Competitive, Non-Competitive Inhibition)
Several drugs can inhibit the CYP enzymes responsible for clopidogrel activation, leading to reduced formation of the active metabolite and potentially diminished antiplatelet effect. This inhibition can occur through various mechanisms, including competitive and non-competitive inhibition.
Proton pump inhibitors (PPIs), such as omeprazole (B731) and lansoprazole, are known inhibitors of CYP2C19. nih.govnih.gov Co-administration of these PPIs with clopidogrel can lead to a significant reduction in the plasma concentration of the active metabolite. nih.gov Some calcium channel blockers, which are inhibitors of CYP3A4, may also interfere with clopidogrel's metabolism. dovepress.comresearchgate.net
Furthermore, clopidogrel itself has been shown to be a mechanism-based inhibitor of CYP2C19. tandfonline.com This means that during its own metabolism, a reactive metabolite is formed that can irreversibly inactivate the enzyme. tandfonline.com
Some HMG-CoA reductase inhibitors (statins) that are metabolized by CYP3A4, such as atorvastatin, have been shown in some in-vitro studies to attenuate the platelet inhibition of clopidogrel. nih.gov However, clinical outcome studies have not consistently demonstrated a significant interaction. nih.gov
Enzymatic Induction Mechanisms Enhancing Active Metabolite Production
In contrast to inhibition, certain compounds can induce the activity of CYP enzymes, potentially leading to an enhanced production of the clopidogrel active metabolite. However, research in this area is less extensive compared to inhibition. Some studies have investigated the effects of herbal compounds. For instance, co-administration of ferulic acid-containing herbs has been studied, but the results have been complex, with one study in rats showing an increase in the exposure to ferulic acid in the presence of clopidogrel, suggesting a potential for interaction. nih.gov More research is needed to fully understand the clinical implications of enzymatic induction on clopidogrel's efficacy.
Research on the Role of Drug Transporters in Prodrug Absorption and Metabolite Dynamics
The journey of clopidogrel and its metabolites through the body is orchestrated by a series of drug transporters that govern their absorption, distribution, and elimination.
ABCB1 (P-glycoprotein) and Intestinal Absorption Research
As previously discussed, ABCB1, or P-glycoprotein, plays a pivotal role in limiting the intestinal absorption of clopidogrel. dovepress.comdovepress.commdpi.com Research using Caco-2 cells, a model for the intestinal barrier, has demonstrated that P-gp actively transports clopidogrel, and inhibition of P-gp can increase the absorptive flux of the drug. drugbank.com Studies have consistently shown that genetic polymorphisms in the ABCB1 gene, such as C3435T, can influence the bioavailability of clopidogrel, although the precise clinical consequences remain a subject of ongoing investigation. dovepress.commdpi.comresearchgate.netoup.com
Other Transporters (e.g., OATP1B1, BCRP) in Metabolite Predisposition
Beyond intestinal absorption, other transporters are involved in the disposition of clopidogrel and its metabolites. The organic anion transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a hepatic uptake transporter. Research has indicated that clopidogrel can inhibit OATP1B1-mediated uptake of other drugs, such as cerivastatin, suggesting a potential for drug-drug interactions. researchgate.net One study found that clopidogrel inhibited OATP1B1-mediated transport of rosuvastatin (B1679574) with an IC50 value of 27.39 μM. researchgate.net
The Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is another important efflux transporter. Clopidogrel and its carboxylic acid metabolite have been shown to inhibit BCRP-mediated transport of rosuvastatin. researchgate.netdrugs.com This inhibition can lead to increased plasma concentrations of co-administered BCRP substrates. drugs.com For example, co-administration of clopidogrel with rosuvastatin has been shown to increase the systemic exposure of rosuvastatin. researchgate.netdrugs.com
Table 2: Investigated Drug Transporters and Their Role in Clopidogrel Pharmacokinetics
| Transporter | Gene | Location | Role in Relation to Clopidogrel |
|---|---|---|---|
| P-glycoprotein (P-gp) | ABCB1 | Intestinal epithelial cells | Efflux transporter that limits clopidogrel absorption. dovepress.comdrugbank.com |
| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | SLCO1B1 | Liver | Clopidogrel can inhibit its uptake of other drugs. researchgate.net |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Intestines, Liver, other tissues | Clopidogrel and its metabolite inhibit its transport of other drugs. researchgate.netdrugs.com |
Molecular and Cellular Mechanisms of Action of Clopidogrel Active Thiol Metabolite
Target Receptor Identification and Binding Characteristics
The primary molecular target of the clopidogrel (B1663587) active metabolite is the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor, a key component in the process of platelet activation and aggregation. nih.govnih.gov
The active thiol metabolite of clopidogrel binds to the P2Y12 receptor on the surface of platelets in an irreversible manner. nih.govdrugbank.com This covalent bond ensures that the inhibition of the receptor is sustained for the entire lifespan of the platelet, which is approximately 7 to 10 days. nih.govclinpgx.org The irreversible nature of this interaction is a cornerstone of clopidogrel's long-lasting antiplatelet effect. drugbank.com This binding is highly specific to the P2Y12 receptor, and does not affect other platelet receptors such as P2Y1. clinpgx.org
The mechanism of irreversible binding involves the formation of a disulfide bridge between the thiol group of the active metabolite and cysteine residues on the extracellular domains of the P2Y12 receptor. nih.govnih.gov This covalent linkage permanently alters the conformation of the receptor, thereby preventing its activation by its natural ligand, ADP. nih.gov
Research has identified specific cysteine residues as the likely targets for this interaction. Studies have suggested that Cys17 and Cys270, located in the extracellular domains of the P2Y12 receptor, are the key residues involved in the formation of the disulfide bond with the clopidogrel active metabolite. researchgate.netnih.gov Inactivation of the receptor is thought to require interaction with both of these residues. nih.govashpublications.org The formation of this disulfide bridge is a critical step in the mechanism of action, leading to the downstream inhibition of platelet function. nih.gov
| Residue | Location | Role in Binding |
|---|---|---|
| Cys17 | Extracellular Domain | Primary target for disulfide bridge formation with the active metabolite. |
| Cys270 | Extracellular Domain | Secondary target, also crucial for the inactivation of the receptor by the active metabolite. |
Downstream Cellular Signaling Modulation
The irreversible binding of the clopidogrel active metabolite to the P2Y12 receptor initiates a cascade of downstream effects that ultimately suppress platelet activity.
A primary consequence of inhibiting platelet activation is the profound suppression of ADP-induced platelet aggregation. nih.govmedex.com.bd Platelet aggregation is a critical step in the formation of a thrombus, and by preventing platelets from clumping together, the clopidogrel active metabolite exerts its potent antithrombotic effect. The inhibition of aggregation has been demonstrated in numerous in vitro and ex vivo studies. nih.govahajournals.org
The P2Y12 receptor is a G protein-coupled receptor that, upon activation by ADP, inhibits the enzyme adenylyl cyclase. clinpgx.orgresearchgate.net This inhibition leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in inhibiting platelet activation.
| Cellular Process | Effect of Clopidogrel Active Metabolite |
|---|---|
| ADP-Mediated Platelet Activation | Inhibited |
| ADP-Induced Platelet Aggregation | Inhibited |
| Adenylyl Cyclase Activity | Inhibition is prevented, leading to maintained cAMP levels. |
Specificity of Biological Activity in In Vitro Models (e.g., Differentiation from Thrombin-Induced Effects)
The biological activity of the clopidogrel active thiol metabolite (Clopidogrel Metabolite II) in in vitro models is characterized by a high degree of specificity, primarily targeting the P2Y12 receptor on the surface of platelets. This specificity distinguishes its mechanism from that of other platelet agonists like thrombin.
The active metabolite selectively and irreversibly inhibits the P2Y12 receptor, which is a crucial component in the adenosine diphosphate (ADP) pathway of platelet activation. patsnap.com The reactive thiol group of the metabolite forms a disulfide bridge with one or more cysteine residues on the P2Y12 receptor, leading to its permanent inactivation for the lifespan of the platelet. researchgate.netnih.gov This covalent binding prevents ADP from interacting with the receptor, thereby blocking the downstream signaling cascade that leads to platelet activation and aggregation. patsnap.comresearchgate.net Specifically, this inhibition prevents the ADP-mediated activation of the glycoprotein (B1211001) GPIIb/IIIa complex, a key receptor for fibrinogen which is essential for the cross-linking of platelets. patsnap.com
Research has demonstrated that this inhibitory action is exclusive to the ADP-P2Y12 signaling pathway. In in vitro studies using washed human platelets, the formation of the active metabolite in the presence of recombinant cytochrome P450 (CYP) enzymes led to a time- and concentration-dependent inhibition of platelet aggregation when induced by ADP or the ADP analog 2-(Methylthio)adenosine 5′-diphosphate (2MeSADP). ahajournals.org However, in the same experimental system, the clopidogrel active metabolite showed no inhibition of platelet aggregation when thrombin was used as the agonist. ahajournals.org This finding underscores the metabolite's specific mechanism of action, as it does not interfere with the distinct signaling pathways activated by thrombin to induce platelet aggregation.
Further evidence of specificity comes from studies on the molecular interaction with the P2Y12 receptor itself. The active metabolite's binding has been shown to disrupt the formation of P2Y12 receptor homooligomers and cause them to partition out of membrane lipid rafts. nih.govnih.gov These oligomeric structures within the lipid rafts are considered the functional state of the receptor, and their disruption leads to a loss of the receptor's ability to bind its endogenous ligand, ADP. nih.gov
The table below summarizes the findings from in vitro studies designed to test the specificity of the clopidogrel active metabolite's inhibitory effect on platelet aggregation induced by different agonists.
| Agonist | Receptor Pathway | Observed Effect of Clopidogrel Active Metabolite |
| ADP / 2MeSADP | P2Y12 | Inhibition of platelet aggregation ahajournals.org |
| Thrombin | PAR1 / PAR4 | No inhibition of platelet aggregation ahajournals.org |
The interaction between the active metabolite and the P2Y12 receptor is not only specific but also structurally defined. Studies involving mutated P2Y12 receptors have helped to identify the specific cysteine residues that are crucial for the binding of the active metabolite. This provides a molecular basis for its targeted activity. nih.govnih.gov
The following table details the key molecular interactions that define the specificity of the clopidogrel active metabolite.
| Feature | Description | Reference |
| Target Receptor | Selectively binds to the P2Y12 purinergic receptor on platelets. | researchgate.netnih.gov |
| Binding Mechanism | Forms an irreversible disulfide bridge with cysteine residues (e.g., Cys17 and Cys270) on the P2Y12 receptor. | researchgate.netnih.gov |
| Functional Consequence | Blocks ADP binding, disrupts receptor oligomerization, and prevents activation of the GPIIb/IIIa complex. | patsnap.comnih.gov |
| Pathway Specificity | Inhibits ADP-mediated platelet activation and aggregation. | researchgate.net |
| Differentiation | Does not inhibit platelet aggregation induced by agonists acting on other pathways, such as thrombin. | ahajournals.org |
Analytical Methodologies for Clopidogrel Active Thiol Metabolite Research
Quantification Techniques
The primary analytical techniques for the quantification of CAM involve advanced chromatographic methods coupled with mass spectrometry, which offer high sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantitative determination of CAM in human plasma. nih.govpharmgkb.org This technique provides excellent sensitivity and specificity, allowing for the detection of the low circulating levels of the active metabolite. lcms.cz LC-MS/MS methods typically involve the use of a stable isotope-labeled internal standard, such as a deuterated analog of the derivatized CAM, to ensure accuracy and precision. nih.govnih.gov
The mass spectrometer is operated in the positive electrospray ionization (ESI) mode, and quantification is achieved using multiple reaction monitoring (MRM). researchgate.netnih.gov The precursor-to-product ion transitions are specific for the derivatized CAM and the internal standard, minimizing interference from endogenous plasma components. researchgate.netjbr-pub.org.cn
Several validated LC-MS/MS methods have been reported with varying lower limits of quantification (LLOQ), demonstrating the evolution of the technique's sensitivity.
Table 1: Comparison of LC-MS/MS Method Parameters for Clopidogrel (B1663587) Active Metabolite Quantification
| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 nih.gov | Method 4 researchgate.net |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Beagle Dog Plasma |
| Internal Standard | Analog of derivatized CAM | - | - | - |
| Derivatizing Agent | 2-bromo-3'-methoxyacetophenone | - | MPB | 2-bromo-3'-methoxyacetophenone (MPB) |
| Extraction | Solid-Phase Extraction (C2 disk) | Methyl tert-butyl ether | - | Protein Precipitation |
| Linear Range | 0.5 - 250 ng/mL | 0.5 - 100 ng/mL | 0.5 - 100 ng/mL | 1 - 1000 µg/L |
| LLOQ | 0.5 ng/mL | 0.5 ng/mL | 0.5 ng/mL | - |
| Intra-assay Precision (%CV) | < 6% | - | - | < 8.27% |
| Inter-assay Precision (%CV) | < 6% | - | - | - |
| Accuracy (%RE) | < 12% | - | - | - |
| Recovery | 85% - 105% | - | - | 92.8% - 95.1% |
| Chromatographic Column | ODS | C18 | C18 | Ascentis C18 |
| Run Time | - | 5.5 minutes | 5.5 minutes | - |
MPB: 2-bromo-3'-methoxyacetophenone
High-Performance Liquid Chromatography (HPLC) Applications
While LC-MS/MS is the preferred method, High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection has also been utilized, particularly for the simultaneous quantification of clopidogrel and its major inactive carboxylic acid metabolite. nih.govresearchgate.net However, due to the low concentrations of the active thiol metabolite, HPLC methods often lack the required sensitivity for its direct measurement without derivatization and are more susceptible to interference. nih.govchromatographyonline.com
HPLC methods for related compounds often employ reversed-phase columns, such as C18, and gradient elution with a mobile phase consisting of an acidic buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net Detection is typically performed at a wavelength around 220-240 nm. nih.govresearchgate.net While suitable for the parent drug and the inactive metabolite, these methods are generally not sensitive enough for CAM quantification in clinical studies. nih.gov
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Enhanced Throughput
Ultra-Performance Liquid Chromatography (UPLC), often hyphenated with tandem mass spectrometry (UPLC-MS/MS), represents a significant advancement over conventional HPLC. UPLC utilizes columns with smaller particle sizes (sub-2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity. nih.govnih.gov
UPLC-MS/MS methods for CAM have been developed that offer enhanced throughput, with run times as short as 1.5 to 5.5 minutes. tandfonline.comnih.govnih.gov These rapid methods are highly valuable for high-throughput pharmacokinetic studies. nih.govscience.gov The increased sensitivity of UPLC-MS/MS has enabled the achievement of very low LLOQs, in the range of 0.05 ng/mL for the derivatized active metabolite. nih.govtandfonline.com
Table 2: Performance Characteristics of UPLC-MS/MS Methods for Clopidogrel Active Metabolite
| Parameter | Peer et al. (2012) nih.gov | Delavenne et al. (2010) nih.gov | Xu et al. (2015) tandfonline.com |
| Linear Range (CAMD) | 0.1 - 150 ng/mL | 1 - 150 ng/mL | - |
| LLOQ (CAMD) | 0.1 ng/mL | 0.8 ng/mL | 0.05 ng/mL |
| Run Time | 1.5 min | 5 min | 5.5 min |
| Precision (%CV) | < ±6% | < 17% | - |
| Accuracy (%DEV) | < ±12% | 1.7% to 7.5% | - |
| Column | Waters Acquity UPLC™ sub-2 µm-C(18) | C8 | - |
CAMD: Clopidogrel Active Metabolite Derivative
Sample Preparation and Stabilization Strategies
The accurate quantification of CAM is critically dependent on the immediate stabilization of the reactive thiol group upon blood collection and efficient extraction from the plasma matrix. nih.govresearchgate.net
Derivatization Techniques for Thiol Group Stability (e.g., with 2-Bromo-3'-methoxyacetophenone)
The thiol group of CAM is highly unstable and readily forms disulfide bonds. nih.govmdpi.com To prevent its degradation, a crucial step in the analytical process is the immediate derivatization of the thiol group in whole blood after collection. nih.govresearchgate.net The most commonly used derivatizing agent is the alkylating reagent 2-bromo-3'-methoxyacetophenone (MPB or BMAP). nih.govjbr-pub.org.cnnih.govsigmaaldrich.com
MPB reacts with the thiol group of CAM to form a stable derivative, often referred to as CAMD (clopidogrel active metabolite derivative) or MP-AM. nih.govjbr-pub.org.cnnih.gov This derivatization reaction is rapid and has been shown to have a high reaction efficiency, often exceeding 90%. nih.govresearchgate.net The resulting stable derivative can then be stored and analyzed without significant degradation. nih.govnih.gov Studies have demonstrated that the derivatized metabolite is stable in human plasma for extended periods when stored at -80°C. nih.govpharmgkb.org
Extraction Methods (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Protein Precipitation)
Following derivatization, the stabilized CAM derivative must be extracted from the plasma matrix before analysis. Three primary extraction techniques are employed:
Solid-Phase Extraction (SPE): SPE is a widely used technique that provides clean extracts and good recovery. nih.govlcms.czchromatographyonline.com Various SPE cartridges and plates, such as C2, C18, and hydrophilic-lipophilic balanced (HLB) sorbents, have been successfully used. nih.govchromatographyonline.comscispace.com The process typically involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. chromatographyonline.com SPE can achieve high recovery rates, often between 85% and 105%. nih.govpharmgkb.org Microelution SPE formats have also been utilized to concentrate the sample, thereby increasing sensitivity. chromatographyonline.comgcms.cz
Liquid-Liquid Extraction (LLE): LLE is another common technique used for sample clean-up. tandfonline.comwaters.com It involves extracting the analyte from the aqueous plasma into an immiscible organic solvent, such as hexane (B92381) or methyl tert-butyl ether. nih.govwaters.com LLE can produce very clean extracts but often requires a solvent evaporation and reconstitution step, which can be time-consuming. waters.comwaters.com
Protein Precipitation (PPT): PPT is the simplest and fastest extraction method. researchgate.netnih.gov It involves adding a precipitating agent, typically acetonitrile, to the plasma sample to denature and precipitate proteins. nih.govresearchgate.net After centrifugation, the supernatant containing the analyte is injected into the LC-MS/MS system. While fast, PPT may result in less clean extracts compared to SPE and LLE, which can sometimes lead to matrix effects. innovareacademics.in
Table 3: Overview of Extraction Methods Used in Clopidogrel Active Metabolite Analysis
| Extraction Method | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High recovery, clean extracts, potential for automation. nih.govchromatographyonline.com | Can be more time-consuming and costly than PPT. gcms.cz |
| Liquid-Liquid Extraction (LLE) | Analyte partitions into an immiscible organic solvent. | Produces very clean extracts, relatively inexpensive. waters.comwaters.com | Often requires evaporation and reconstitution steps, uses larger volumes of organic solvents. gcms.czwaters.com |
| Protein Precipitation (PPT) | Proteins are precipitated out of solution by an organic solvent. | Simple, fast, and requires minimal solvent. researchgate.netnih.gov | May result in less clean extracts and potential for matrix effects. innovareacademics.in |
Structural Elucidation Techniques
Determining the precise chemical structure of the active metabolite is fundamental to understanding its mechanism of action. This has been achieved through a combination of powerful spectroscopic and chromatographic methods. nih.govthieme-connect.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the definitive identification of clopidogrel's active metabolite. nih.govthieme-connect.com Following incubation of the intermediate metabolite, 2-oxo-clopidogrel, with human liver microsomes and subsequent purification, researchers have utilized both 1H and 13C NMR to elucidate its structure. thieme-connect.comcncb.ac.cn These analyses, often performed on a more stable derivative of the highly reactive thiol metabolite, have been crucial in confirming the primary chemical structure as 2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-sulfanyl-3-piperidinylidene]acetic acid. cncb.ac.cn Further detailed NMR studies have also been instrumental in determining the stereochemistry of the active form, revealing an S configuration at the C7 position and a Z configuration at the C3-C16 double bond, which are critical for its biological activity. cncb.ac.cn
A study utilizing a fungal peroxygenase for the biocatalytic synthesis of the clopidogrel active metabolite also confirmed its structure using 1H NMR spectroscopy, demonstrating the utility of this technique in verifying the products of novel synthesis methods. nih.gov The chemical shifts observed in these experiments provide a unique fingerprint of the molecule, allowing for unambiguous identification.
Chiral Supercritical Fluid Chromatography for Isomer Resolution
Clopidogrel's active metabolite can exist as multiple stereoisomers, but only one possesses the desired pharmacological activity. cncb.ac.cn Chiral Supercritical Fluid Chromatography (SFC) has proven to be an effective technique for resolving these isomers. nih.govcncb.ac.cn This method offers advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times and reduced solvent waste. scirp.orgscirp.org
In the investigation of clopidogrel's enantiomers, a packed column SFC method was developed using a chiral stationary phase and a mobile phase of carbon dioxide with a modifier. scirp.orgscirp.org Studies have shown that among various chiral stationary phases, the Chiralcel OD-H column provides excellent separation of clopidogrel isomers. scirp.orgresearchgate.net The separation is highly dependent on the type and concentration of the modifier used in the supercritical fluid. scirp.orgscirp.org This technique was instrumental in demonstrating that out of eight possible stereoisomers of the active metabolite, only one is biologically active, highlighting the critical importance of stereochemistry to the drug's function. cncb.ac.cn
In Vitro Biosensor and Functional Assay Development
To assess the biological activity of the clopidogrel active metabolite, researchers rely on in vitro assays that measure its effect on platelet function. These assays serve as crucial bioactivity indicators and are essential for understanding the formation and efficacy of the metabolite.
Platelet Aggregation Assays as Bioactivity Indicators for Metabolite Formation Assessment
The primary mechanism of action of clopidogrel's active metabolite is the inhibition of platelet aggregation. europa.eu Therefore, various platelet aggregation assays are employed to quantify its bioactivity. These assays typically measure the extent of platelet clumping in response to an aggregating agent like adenosine (B11128) diphosphate (B83284) (ADP). nih.govnih.gov
Commonly used methods include light transmission aggregometry (LTA) and multiple electrode aggregometry (MEA). nih.gov In vitro studies have demonstrated that the active metabolite, generated from human liver microsomes, selectively inhibits ADP-induced platelet aggregation with an IC50 value of approximately 1.8 µM. nih.govthieme-connect.com It also irreversibly inhibits the binding of radiolabeled 2MeS-ADP to human platelets, with an IC50 of 0.53 µM. nih.gov
The correlation between the concentration of the active metabolite and the results of these pharmacodynamic tests is an area of active research. Studies have shown that while there are correlations, they are often moderate, suggesting that these assays may not be perfectly interchangeable for assessing clopidogrel therapy. nih.gov For instance, one study found that the Vasodilator-Stimulated Phosphoprotein (VASP) platelet reactivity index correlated more closely with active metabolite levels than LTA or MEA. nih.gov
| Assay | Correlation Coefficient (r) | p-value | Reference |
|---|---|---|---|
| VASP-PRI | -0.5767 | <0.01 | nih.gov |
| LTA (5 µM ADP) | -0.4656 | <0.01 | nih.gov |
| MEA (5 µM ADP) | -0.3384 | <0.01 | nih.gov |
Computational Approaches and In Silico Modeling for Pharmacokinetic and Pharmacodynamic Predictions
Computational modeling has become an invaluable tool in understanding the complex pharmacokinetics (PK) and pharmacodynamics (PD) of clopidogrel and its active metabolite. These in silico approaches allow for the prediction of drug behavior and the impact of various factors, such as genetic variations and drug-drug interactions. frontiersin.orgmdpi.com
Physiologically-based pharmacokinetic (PBPK) models have been developed to describe the absorption, distribution, metabolism, and elimination of clopidogrel and its metabolites, including the active thiol metabolite. frontiersin.orgmdpi.comresearchgate.net These models incorporate data on the enzymes involved in clopidogrel's metabolic pathways, such as CYP2C19, CYP3A4, and carboxylesterase 1 (CES1). frontiersin.orgmdpi.com
PBPK models have been successfully used to predict the plasma concentrations of the active metabolite and the resulting inhibition of platelet aggregation. frontiersin.org These models can simulate the effects of CYP2C19 genetic polymorphisms, which are known to influence the formation of the active metabolite and patient response to clopidogrel. europa.eumdpi.compharmgkb.org For example, a PBPK-PD model was able to successfully predict the pharmacokinetics and anti-platelet effects of the active metabolite in patients with coronary artery disease, including those with diabetes. frontiersin.org
Furthermore, in silico docking studies have been employed to investigate the interaction of the active metabolite with its target, the P2Y12 receptor, providing insights into the molecular basis of its inhibitory activity. ijpsr.com These computational tools can also predict potential drug-drug interactions by simulating the effect of co-administered drugs on the metabolic enzymes responsible for clopidogrel activation. tandfonline.comnih.gov
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| CYP2C19 Activity | Metabolic activity of the CYP2C19 enzyme. | Major enzyme in the formation of the active metabolite. Genetic polymorphisms significantly impact metabolite levels. | frontiersin.orgmdpi.com |
| CES1 Activity | Metabolic activity of carboxylesterase 1. | Responsible for the major inactive metabolic pathway. Higher activity leads to lower formation of the active metabolite. | frontiersin.org |
| kirre | Irreversible inhibition rate constant. | Describes the rate of irreversible binding of the active metabolite to the P2Y12 receptor. | frontiersin.org |
| Kt,i | Inhibition constant. | Represents the affinity of the active metabolite for its target. | frontiersin.org |
Emerging Research Areas and Methodological Challenges
Challenges in Metabolite Instability and Analytical Standardization
The study of Clopidogrel (B1663587) Metabolite II, the active thiol metabolite of clopidogrel, is significantly hampered by its inherent instability. science.govthieme-connect.comnih.gov This reactivity is crucial for its therapeutic effect, which involves the formation of a disulfide bridge with the P2Y12 receptor on platelets. jacc.org However, this same reactivity makes it challenging to accurately quantify in biological samples. science.govnih.gov The active metabolite is known to be unstable in plasma, which has historically led to difficulties in its direct measurement and has posed limitations in correlating its concentration with clinical outcomes. thieme-connect.comresearchgate.net
To overcome this, researchers have developed methods to stabilize the active metabolite immediately after blood collection. A common technique involves the addition of a stabilizing agent, such as 2-bromo-3'-methoxyacetophenone (BMAP), to the blood sample. science.govnih.gov BMAP reacts with the thiol group of the active metabolite to form a stable derivative (CAM-D), which can then be accurately quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). science.govnih.govumw.edu.pl While this derivatization method has improved the accuracy of pharmacokinetic studies, the instability of the intermediate metabolite, 2-oxo-clopidogrel, remains a challenge. science.govnih.gov
The lack of a universally accepted, standardized assay for measuring Clopidogrel Metabolite II further complicates research. jacc.org Different laboratory methods and the timing of sample processing can lead to variability in results, making it difficult to compare findings across studies. umw.edu.pljacc.org High-performance liquid chromatography (HPLC) assays, for instance, are often not sensitive enough for the low concentrations found in biological fluids after therapeutic doses. umw.edu.pl This highlights the need for robust and standardized analytical methods to ensure reliable and comparable data in clinical and research settings.
Novel Research Paradigms and Synthetic Approaches for Metabolite Production
The challenges associated with the instability and complex in vivo generation of this compound have spurred research into novel synthetic and biocatalytic production methods. nih.govacs.org These approaches are crucial for obtaining sufficient quantities of the active metabolite for research purposes, including structural elucidation, analytical standard development, and in vitro activity assays. acs.orgresearchgate.net
Chemical Synthesis:
Biocatalytic Synthesis:
The development of these novel synthetic and biocatalytic paradigms is essential for advancing our understanding of this compound. By providing a reliable supply of the pure, active compound, these methods facilitate more precise in vitro studies and the development of better analytical tools for clinical monitoring. acs.orgresearchgate.net
Q & A
Q. What are the primary pharmacokinetic parameters of Clopidogrel Metabolite II (CLPM) in humans, and how do they vary with dosing?
- Methodological Answer : Pharmacokinetic parameters for CLPM, including Cmax (maximum concentration), tmax (time to Cmax), AUC (area under the curve), and t1/2 (elimination half-life), are dose-dependent. At 75 mg clopidogrel, CLPM exhibits a Cmax of 2,516 ng/mL and AUCt of 11,077 ng·h/mL, increasing to 8,464 ng/mL (Cmax) and 32,979 ng·h/mL (AUCt) at 300 mg . These values highlight nonlinear pharmacokinetics, likely due to saturation of metabolic pathways. Researchers should use validated HPLC-MS/MS methods with stabilization techniques (e.g., 2-bromo-3′-methoxyacetophenone [BMAP]) to mitigate metabolite instability during quantification .
Q. How can analytical methods ensure reliable quantification of unstable this compound in plasma?
- Methodological Answer : Stabilize plasma samples immediately with 0.02 M HCl and BMAP to prevent degradation of the active metabolite. Validation should include linearity (1–100 ng/mL for CLPM), accuracy (≤2.6% deviation), precision (≤7% intraday variability), and LOQ (1 ng/mL). Cross-validate across EDTA and citrate plasma matrices to account for anticoagulant effects .
Q. What genetic factors influence this compound levels, and how should these be incorporated into study designs?
- Methodological Answer : CYP2C19 polymorphisms (e.g., *2, *3 alleles) reduce conversion to CLPM by 32.4% in carriers, impacting platelet inhibition and clinical outcomes . Genotype participants using PCR-based assays or biosensor microarrays for CYP2C19 variants . Stratify analyses by metabolizer status (e.g., poor vs. extensive) and adjust for covariates like age, renal function, and concomitant CYP3A4 inhibitors (e.g., ketoconazole) .
Advanced Research Questions
Q. How can contradictory findings between in vitro and in vivo metabolite data be resolved?
- Methodological Answer : Discrepancies often arise from differences in enzyme activity (e.g., CYP2B6/2C19 in vitro vs. hepatic microenvironment in vivo). Use physiologically based pharmacokinetic (PBPK) modeling to integrate enzyme kinetics, tissue distribution, and genetic variability. For example, PBPK models for clopidogrel incorporate CYP2C19 phenotypes to predict metabolite exposure and drug-drug interaction risks . Validate models against clinical PK data from heterogeneous cohorts .
Q. What experimental designs are optimal for studying alcohol-dependent this compound formation?
- Methodological Answer : Use LC-MS/MS to identify alcohol-derived metabolites (e.g., ethyl-clopidogrel) and characterize fragmentation patterns. Conduct crossover studies in healthy volunteers with controlled alcohol intake, measuring CLPM levels and platelet reactivity. Include CYP450 isoform-specific inhibitors (e.g., CYP2C8/2C19) in in vitro microsomal assays to identify enzymatic pathways .
Q. How can population-specific genetic variability in this compound metabolism be addressed in global trials?
- Methodological Answer : In populations with low CYP2C19 poor metabolizer prevalence (e.g., Saudi cohorts: 0.5% PMs), prioritize pharmacodynamic endpoints (e.g., platelet aggregation assays) over genotyping. For global studies, use adaptive designs with pre-planned subgroup analyses by ethnicity and genotype. Reference allelic frequency databases (e.g., PharmGKB) to ensure cohort diversity .
Data Interpretation & Contradiction Management
Q. How should researchers handle conflicting data on this compound’s clinical efficacy across studies?
- Methodological Answer : Perform meta-analyses stratified by study design (e.g., observational vs. RCT) and adjust for confounders like stent type, dosing regimen, and CYP2C19 allele frequency. For example, the TRITON-TIMI 38 trial showed a 53% increased cardiovascular risk in CYP2C19*2 carriers, but this effect may be attenuated in populations with low allele prevalence .
Methodological Tools & Resources
- Analytical Validation : Use Metabolomics Workbench (NIH) for protocol standardization and data sharing .
- Genetic Analysis : Reference PharmVar for CYP2C19 allele definitions and Clinical Pharmacogenetics Implementation Consortium (CPIC) guidelines for phenotype-guided dosing .
- Data Repositories : Upload raw LC-MS/MS data to public repositories (e.g., MetaboLights) with FAIR (Findable, Accessible, Interoperable, Reusable) compliance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
